N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a thiophene ring attached to a carboxamide group, which is further linked to a piperazine ring substituted with a 2-fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Similar compounds have been shown to inhibit ents, with more selectivity towards ent2 than ent1 . This inhibition reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The inhibition of ents can affect nucleotide synthesis and the regulation of adenosine function .
Pharmacokinetics
Similar compounds have been shown to irreversibly inhibit ents, suggesting that they may have long-lasting effects .
Result of Action
The inhibition of ents can affect the uptake of nucleosides, which are crucial for nucleotide synthesis and the regulation of adenosine function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting 2-fluorophenylamine with ethylene oxide to form 2-(2-fluorophenyl)piperazine.
Attachment of the Thiophene Ring: The next step involves the introduction of the thiophene ring. This is done by reacting the piperazine intermediate with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Formation of the Final Compound: The final step involves the coupling of the thiophene ring with the piperazine intermediate to form this compound. This is achieved by reacting the intermediate with the carboxylic acid chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ether under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted derivatives at the fluorophenyl ring
Scientific Research Applications
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions. Its ability to interact with various neurotransmitter receptors makes it a candidate for drug development.
Pharmacology: The compound is used in pharmacological studies to investigate its effects on different biological systems. It is often used as a reference compound in receptor binding assays and functional studies.
Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biological macromolecules such as proteins and nucleic acids. It serves as a tool for probing the structure and function of these biomolecules.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.
Comparison with Similar Compounds
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide can be compared with other similar compounds, such as:
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: This compound also contains a piperazine ring substituted with a phenyl group, but with different substituents on the phenyl ring and a different carboxamide moiety.
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide: Similar to the target compound, but with a methoxy group instead of a fluorine atom on the phenyl ring.
N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring. The fluorine atom on the phenyl ring can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c18-15-3-1-2-4-16(15)21-10-8-20(9-11-21)7-6-19-17(22)14-5-12-23-13-14/h1-5,12-13H,6-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQERFGWWJXUVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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